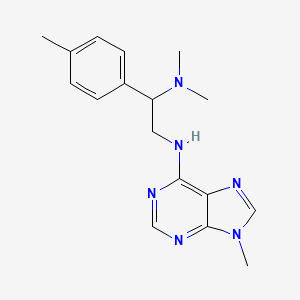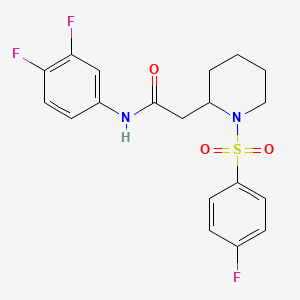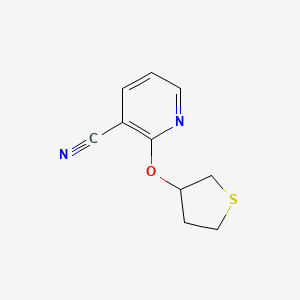
3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde: is an aromatic aldehyde with a complex structure that includes bromine, dinitrophenoxy, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by nitration and etherification reactions to introduce the dinitrophenoxy and methoxy groups, respectively. The final step involves the formylation of the aromatic ring to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzoic acid.
Reduction: 3-Bromo-4-(2,4-diaminophenoxy)-5-methoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is used as a building block in organic synthesis. It can be utilized to create more complex molecules for pharmaceuticals or materials science.
Biology: In biological research, this compound can be used to study the effects of aromatic aldehydes on biological systems. It may also serve as a precursor for bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs or therapeutic agents. The compound’s unique structure allows for the exploration of its biological activity and potential therapeutic benefits.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The nitro groups may also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-(2,4-dinitrophenoxy)-5-ethoxybenzaldehyde
- 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzoic acid
- 3-Bromo-4-(2,4-diaminophenoxy)-5-methoxybenzaldehyde
Uniqueness: 3-Bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde is unique due to the presence of both bromine and dinitrophenoxy groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
IUPAC Name |
3-bromo-4-(2,4-dinitrophenoxy)-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O7/c1-23-13-5-8(7-18)4-10(15)14(13)24-12-3-2-9(16(19)20)6-11(12)17(21)22/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOAFTNKVGIPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993926.png)



![2-(3-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2993933.png)

![13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2993935.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2993936.png)

![3-butyl-1-methyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2993938.png)
(prop-2-yn-1-yl)amine](/img/structure/B2993939.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2993945.png)
![5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2993946.png)
![2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2993948.png)
